molecular formula C24H33N5O4 B2933790 3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine CAS No. 899994-87-7

3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine

Cat. No.: B2933790
CAS No.: 899994-87-7
M. Wt: 455.559
InChI Key: ZDZQXDOHXVEAAF-UHFFFAOYSA-N
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Description

3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine core substituted with piperidine and piperazine moieties, which are further functionalized with methyl and trimethoxybenzoyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperidine and piperazine substituents. The final steps involve the functionalization of these substituents with methyl and trimethoxybenzoyl groups.

    Pyridazine Core Synthesis: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Substitution Reactions: The piperidine and piperazine moieties are introduced via nucleophilic substitution reactions, where the pyridazine core reacts with 2-methylpiperidine and 4-(3,4,5-trimethoxybenzoyl)piperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties.

    Reduction: Reduction reactions can target the pyridazine core, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the nervous system, affecting neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methylpiperidin-1-yl)sulfonylaniline
  • 5-nitro-2-(3-methylpiperidin-1-yl)benzoic acid
  • 1-(1-methylpiperidin-4-yl)piperazine trihydrochloride

Uniqueness

Compared to similar compounds, 3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c1-17-7-5-6-10-29(17)22-9-8-21(25-26-22)27-11-13-28(14-12-27)24(30)18-15-19(31-2)23(33-4)20(16-18)32-3/h8-9,15-17H,5-7,10-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZQXDOHXVEAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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